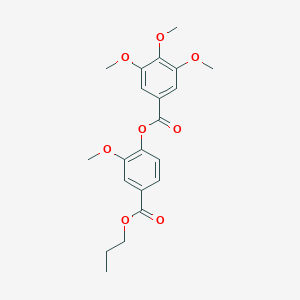![molecular formula C22H21N3O3 B309440 2-ethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B309440.png)
2-ethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMA401 and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mécanisme D'action
EMA401 selectively inhibits the ATP-gated P2X3 ion channel, which is involved in the transmission of pain signals. By blocking this channel, EMA401 reduces the transmission of pain signals to the brain, resulting in a reduction in pain perception.
Biochemical and Physiological Effects:
EMA401 has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, protection of neurons from damage, and reduction of inflammation in the brain. It has also been shown to have analgesic effects, making it a potential treatment for chronic pain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
EMA401 has several advantages for lab experiments, including its high selectivity for the P2X3 ion channel, its ability to cross the blood-brain barrier, and its low toxicity. However, its limited solubility in water and its high cost may pose limitations for some experiments.
Orientations Futures
There are several potential future directions for the research of EMA401. These include further studies on its mechanism of action, its potential applications in other fields such as autoimmune diseases and depression, and the development of more efficient synthesis methods to reduce its cost and increase its availability. Additionally, the development of EMA401 derivatives with improved pharmacokinetic properties may lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of EMA401 involves a multi-step process that includes the reaction of 4-methyl-2-pyridinylamine with 3-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amino group. The final step involves the reaction of the resulting amine with 2-ethoxybenzoyl chloride to form EMA401.
Applications De Recherche Scientifique
EMA401 has been studied extensively for its potential applications in various fields, including pain management, cancer treatment, and neurodegenerative diseases. In pain management, EMA401 has been shown to selectively inhibit the ATP-gated P2X3 ion channel, which is involved in the transmission of pain signals. This makes it a promising candidate for the treatment of chronic pain conditions such as neuropathic pain.
In cancer treatment, EMA401 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of certain chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In neurodegenerative diseases, EMA401 has been shown to protect neurons from damage and improve cognitive function. It has also been shown to reduce inflammation in the brain, making it a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
2-ethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide |
|---|---|
Formule moléculaire |
C22H21N3O3 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
2-ethoxy-N-[3-[(4-methylpyridin-2-yl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H21N3O3/c1-3-28-19-10-5-4-9-18(19)22(27)24-17-8-6-7-16(14-17)21(26)25-20-13-15(2)11-12-23-20/h4-14H,3H2,1-2H3,(H,24,27)(H,23,25,26) |
Clé InChI |
NSMVWPCFCANLDM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CC(=C3)C |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309357.png)
![Propyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309358.png)
![4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309359.png)
![Methyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309361.png)
![4-chloro-N-isopentyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309363.png)
![Ethyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309364.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309365.png)
![Ethyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309366.png)


![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B309373.png)
![Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309375.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309377.png)